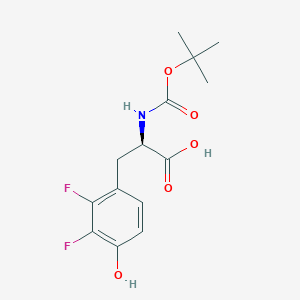
N-Boc-2,3-difluoro-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2,3-difluoro-D-tyrosine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 2 and 3 positions of the tyrosine aromatic ring. This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,3-difluoro-D-tyrosine typically involves the following steps:
Protection of the amino group: The amino group of D-tyrosine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Fluorination: The aromatic ring of the protected tyrosine is then subjected to fluorination at the 2 and 3 positions. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Purification: The final product, this compound, is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-2,3-difluoro-D-tyrosine can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can be used in peptide synthesis through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling.
Major Products Formed:
Substitution Reactions: Products with new functional groups introduced at the 2 and 3 positions of the aromatic ring.
Deprotection Reactions: Free 2,3-difluoro-D-tyrosine.
Coupling Reactions: Peptides containing this compound as a residue.
Aplicaciones Científicas De Investigación
N-Boc-2,3-difluoro-D-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides. Its unique fluorinated structure can impart desirable properties to the final products.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of novel drugs or as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism of action of N-Boc-2,3-difluoro-D-tyrosine is primarily related to its ability to interact with biological molecules. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-Boc-2,3-difluoro-L-tyrosine: The L-enantiomer of the compound, which may have different biological activities and properties.
N-Boc-3,5-difluoro-D-tyrosine: A similar compound with fluorine atoms at the 3 and 5 positions of the aromatic ring.
N-Boc-2,6-difluoro-D-tyrosine: Another variant with fluorine atoms at the 2 and 6 positions.
Comparison: N-Boc-2,3-difluoro-D-tyrosine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinities, and biological activities, making it a valuable tool for specific research applications .
Propiedades
IUPAC Name |
(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIWKONTLIVVTR-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
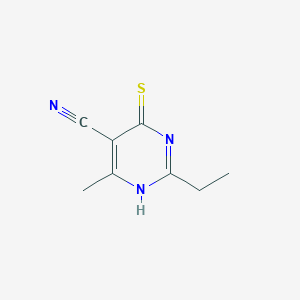
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)
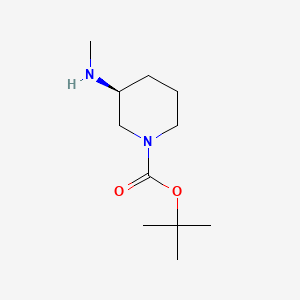
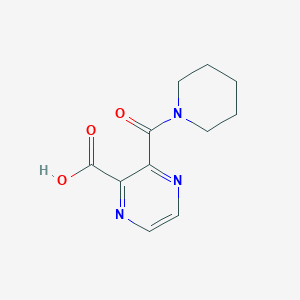
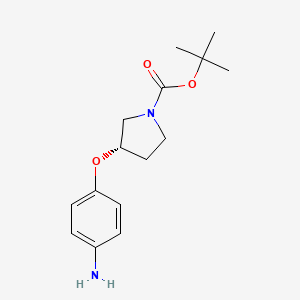
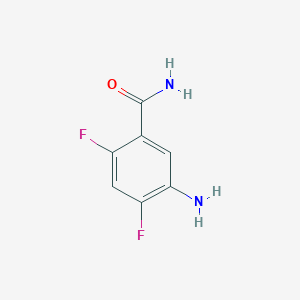

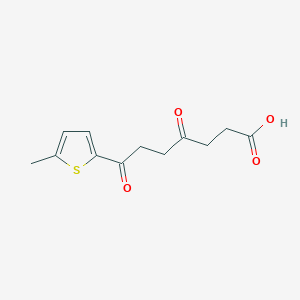
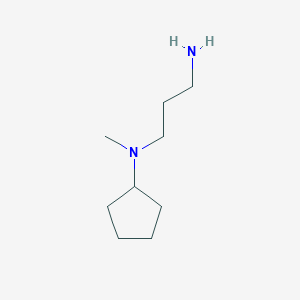
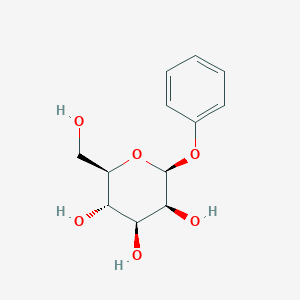
![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)
